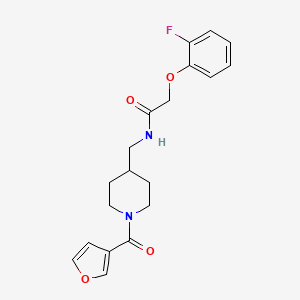
2-(2-fluorophenoxy)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(2-fluorophenoxy)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide is a structurally complex molecule that appears to be related to a class of compounds with potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as heteroaromatic rings, fluorophenyl groups, and acetamide linkages, which are known to exhibit various biological activities.
Synthesis Analysis
The synthesis of related compounds involves the use of heteroaromatic rings and acetamide derivatives. For instance, the synthesis of 2-furfurylthio and 2-furfurylsulfinyl acetamide derivatives with heteroaromatic rings has been reported to show gastric anti-secretory and gastroprotective activities . Similarly, the synthesis of 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives has been evaluated, with a focus on the inhibitory activity against T-type Ca(2+) channels, which are important for antihypertensive effects . These syntheses involve careful consideration of structure-activity relationships and the introduction of specific substituents to achieve desired biological activities.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of a piperidine ring, which is often linked to a phenyl group substituted with various functional groups such as fluorine or furan moieties. The presence of these substituents can significantly influence the pharmacological properties of the compounds. For example, the introduction of a fluorine atom on the phenyl ring has been shown to be important for the activity of antihypertensive agents . The molecular structure is crucial for the interaction with biological targets, such as histamine H2 receptors or T-type Ca(2+) channels.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of acetamide linkages and the introduction of substituents onto aromatic rings. The papers do not provide detailed reaction mechanisms, but it is common for such syntheses to involve nucleophilic aromatic substitution reactions, amidation, and the use of protecting groups to achieve the desired structural complexity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of heteroatoms such as nitrogen and oxygen can affect the solubility and stability of the compounds. The introduction of a fluorine atom can increase the lipophilicity, which may enhance the ability of the compound to cross biological membranes . The specific physical and chemical properties of 2-(2-fluorophenoxy)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide would need to be determined experimentally, but it is likely that they would be similar to those of the related compounds discussed in the papers.
Aplicaciones Científicas De Investigación
Heteroaromatic Rings and Gastroprotective Activity
A study by Hirakawa et al. (1998) explored the synthesis and pharmacological evaluation of 2-furfurylthio and 2-furfurylsulfinyl acetamide derivatives with heteroaromatic rings, similar in context to the furan component of the compound . These derivatives showed histamine H2 receptor antagonistic activity, gastric anti-secretory activity, and gastroprotective action. The research highlights the importance of heteroaromatic rings in designing compounds with potential therapeutic benefits for gastric disorders (Hirakawa et al., 1998).
Photoreactions and Stability Studies
Watanabe et al. (2015) conducted a comparison of photoreactions of flutamide in different solvents, indicating how structural changes and environmental conditions can influence the stability and reactivity of chemical compounds. Although not directly related, this study underscores the relevance of understanding the chemical behavior of complex molecules under various conditions, which could be applicable to studying the photostability of compounds with similar structural features (Watanabe et al., 2015).
Fluoroionophores and Metal Ion Sensing
Research by Hong et al. (2012) on the development of fluoroionophores from diamine-salicylaldehyde derivatives demonstrates the application of fluorophore-containing compounds in detecting metal ions. This research could be related to the fluorophenoxy component of the compound, illustrating the potential for developing sensors or probes for biological and environmental applications (Hong et al., 2012).
Piperidine Derivatives and Biological Activity
Studies on piperidine derivatives, such as those by Kumar et al. (2017), have shown significant biological activities, including antidepressant and antianxiety effects. These findings highlight the therapeutic potential of compounds containing the piperidin-4-yl motif, suggesting avenues for the development of new drugs based on similar structural frameworks (Kumar et al., 2017).
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4/c20-16-3-1-2-4-17(16)26-13-18(23)21-11-14-5-8-22(9-6-14)19(24)15-7-10-25-12-15/h1-4,7,10,12,14H,5-6,8-9,11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUOYINVCYSPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

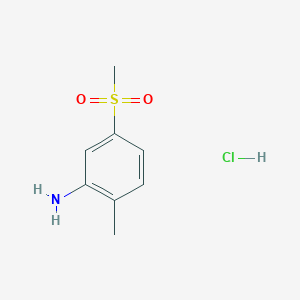
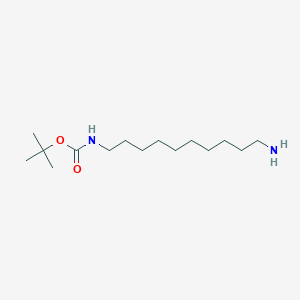

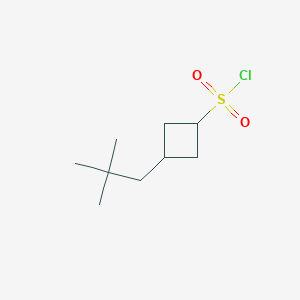
![Methyl 3-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-7-methyl[1,8]naphthyridin-4-yl]amino}benzoate](/img/structure/B2552850.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2552851.png)

![N-(4-bromophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2552854.png)
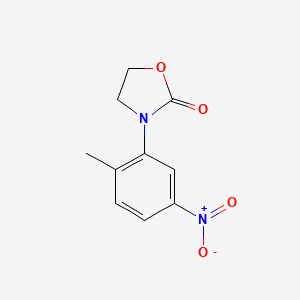
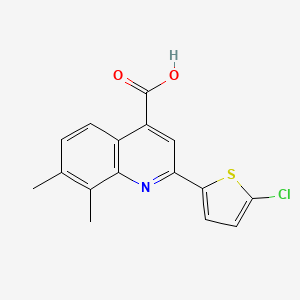



![(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2552864.png)